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molecular formula C12H9NO B1585361 4-Dibenzofuranamine CAS No. 50548-43-1

4-Dibenzofuranamine

Cat. No. B1585361
M. Wt: 183.21 g/mol
InChI Key: QKBTTXJHJNXCOQ-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

Palladium hydroxide (20%, 0.75 g, 1.068 mmol) was added to a Parr hydrogenation bottle, and the bottle was purged with nitrogen. Next, 4-azidodibenzo[b,d]furan (7.39 g, 35.3 mmol) and 150 mL ethanol were added, and the reaction mixture was hydrogenated on Parr hydrogenator overnight. The reaction mixture was filtered through a pad of Celite®, and the Celite® was washed with dichloromethane. The filtrate was evaporated, and the residue was purified by column chromatography eluting with 50% dichloromethane/hexanes (5.58 g, 86%).
Name
4-azidodibenzo[b,d]furan
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)=[N+]=[N-]>[OH-].[Pd+2].[OH-].C(O)C>[CH:7]1[C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[O:10][C:9]=2[C:4]([NH2:1])=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
4-azidodibenzo[b,d]furan
Quantity
7.39 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.75 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the bottle was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
was hydrogenated on Parr hydrogenator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
the Celite® was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 50% dichloromethane/hexanes (5.58 g, 86%)

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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